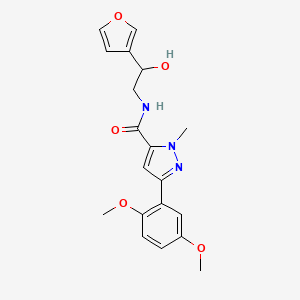
3-(2,5-dimethoxyphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an in-depth exploration of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.34 g/mol
The compound features a pyrazole core substituted with a dimethoxyphenyl group and a furan-based hydroxyethyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Notably, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The following table summarizes relevant findings:
| Compound Reference | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Eren et al. | 0.011 | 38 times more potent than Rofecoxib |
This data suggests that the compound may possess selective COX-2 inhibitory activity, making it a candidate for further development as an anti-inflammatory agent.
Apoptosis Induction
Research indicates that the compound may induce apoptosis in cancer cells through various pathways, including:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Survival Pathways : Such as the PI3K/Akt pathway.
Kinase Inhibition
The inhibition of specific kinases, such as Aurora-A, is a significant mechanism through which the compound exerts its anticancer effects. This inhibition disrupts cell cycle progression and promotes apoptosis.
Case Study 1: Efficacy Against Lung Cancer Cells
In a study by Wei et al., the compound was tested against A549 lung cancer cells, demonstrating an IC₅₀ value of 26 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Selective COX-2 Inhibition
Eren et al. evaluated a series of pyrazole derivatives, including our compound, for their COX inhibitory activity. The results indicated a remarkable selectivity towards COX-2 over COX-1, suggesting potential therapeutic benefits in managing inflammation-related conditions without significant gastrointestinal side effects.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-22-16(19(24)20-10-17(23)12-6-7-27-11-12)9-15(21-22)14-8-13(25-2)4-5-18(14)26-3/h4-9,11,17,23H,10H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEPBFUZXQIFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














